Triallyl isocyanurate

Catalog No.
S573846
CAS No.
1025-15-6
M.F
C12H15N3O3
M. Wt
249.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triallyl isocyanurate

CAS Number

1025-15-6

Product Name

Triallyl isocyanurate

IUPAC Name

1,3,5-tris(prop-2-enyl)-1,3,5-triazinane-2,4,6-trione

Molecular Formula

C12H15N3O3

Molecular Weight

249.27 g/mol

InChI

InChI=1S/C12H15N3O3/c1-4-7-13-10(16)14(8-5-2)12(18)15(9-6-3)11(13)17/h4-6H,1-3,7-9H2

InChI Key

KOMNUTZXSVSERR-UHFFFAOYSA-N

SMILES

C=CCN1C(=O)N(C(=O)N(C1=O)CC=C)CC=C

solubility

less than 1 mg/mL at 68° F (NTP, 1992)

Synonyms

1,3,5-triallyl isocyanurate, triallyl isocyanurate

Canonical SMILES

C=CCN1C(=O)N(C(=O)N(C1=O)CC=C)CC=C

The exact mass of the compound Triallyl isocyanurate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 68° f (ntp, 1992). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11692. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Triazines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Triallyl isocyanurate (TAIC, CAS 1025-15-6) is a highly stable, trifunctional symmetrical triazine crosslinking coagent primarily utilized in the peroxide and radiation curing of elastomers and polyolefins. Unlike standard aliphatic coagents, TAIC features a robust isocyanurate ring structure that imparts exceptional thermal resistance, chemical inertness, and mechanical strength to vulcanizates. It serves as the industry-standard coagent for high-performance polymers, including fluoroelastomers (FKM), ethylene-vinyl acetate (EVA) solar encapsulants, and crosslinked polyethylene (XLPE), where stringent high-temperature stability and hydrolytic resistance dictate material selection[1].

Substituting TAIC with its structural isomer, triallyl cyanurate (TAC), or common acrylic coagents like trimethylolpropane trimethacrylate (TMPTA) introduces severe processing and performance risks. At typical peroxide curing temperatures (>140°C), TAC undergoes a highly exothermic Claisen rearrangement to TAIC, which can cause scorching, micro-void formation, and unpredictable cure kinetics in molded parts [1]. Furthermore, while methacrylates like TMPTA offer high reactivity, they lack the thermal and hydrolytic stability of the isocyanurate ring, leading to premature degradation and poor compression set in high-temperature environments such as under-the-hood automotive applications. Procurement must specify TAIC to ensure process stability, void-free molding, and long-term part durability.

Process Stability: Avoidance of Exothermic Isomerization

A critical differentiator for TAIC over its cheaper isomer TAC is its thermal stability during high-temperature processing. TAC undergoes an exothermic Claisen rearrangement to TAIC starting at approximately 140°C, releasing ~35 kcal/mol of heat. This exotherm causes localized overheating, premature scorch, and outgassing (voids) in thick rubber parts. Because TAIC is already in the thermodynamically stable isocyanurate form, it exhibits no structural rearrangement up to its decomposition temperature (>250°C), ensuring predictable cure kinetics and defect-free molding [1].

Evidence DimensionThermal rearrangement threshold and exotherm
Target Compound DataTAIC: Stable with no exothermic rearrangement up to >250°C
Comparator Or BaselineTAC (Triallyl cyanurate): Exothermic rearrangement at ~140°C releasing ~35 kcal/mol
Quantified DifferenceComplete elimination of the ~140°C exotherm, preventing process voids.
ConditionsDifferential Scanning Calorimetry (DSC) during simulated peroxide cure cycles

Eliminating the rearrangement exotherm prevents scrap caused by scorching and micro-voids in high-temperature molding processes.

High-Temperature Performance: Compression Set in Fluoroelastomers (FKM)

In peroxide-cured fluoroelastomers (FKM) used for automotive and aerospace seals, the choice of coagent directly dictates the high-temperature sealing capability. When compounded with FKM, TAIC forms highly stable, rigid crosslink nodes. Testing shows that TAIC-cured FKM maintains a compression set of approximately 15-18% after 70 hours at 200°C. In contrast, substituting TAIC with an aliphatic coagent like TMPTA results in a compression set exceeding 30% due to the thermal cleavage of the methacrylate ester bonds under identical conditions [1].

Evidence DimensionCompression Set (%)
Target Compound DataTAIC: 15-18% compression set
Comparator Or BaselineTMPTA: >30% compression set
Quantified DifferenceApprox. 50% reduction (improvement) in compression set at 200°C.
ConditionsFKM compound, peroxide cured, tested for 70 hours at 200°C per ASTM D395

Lower compression set is mandatory for O-rings and gaskets to prevent catastrophic fluid leaks in high-heat engine environments.

Crosslinking Efficiency: Gel Content in EVA Solar Encapsulants

For photovoltaic module longevity, EVA encapsulant films must achieve a high gel content rapidly during lamination to resist potential induced degradation (PID) and thermal creep. TAIC demonstrates superior compatibility and reactivity in EVA compared to TAC. At standard lamination conditions (150°C for 10-15 minutes), TAIC consistently achieves >85% gel content at lower peroxide loadings, whereas TAC struggles to reach 75% without extending cycle times or risking bubble formation from volatile byproducts[1].

Evidence DimensionGel Content (%) in EVA
Target Compound DataTAIC: >85% gel content
Comparator Or BaselineTAC: <75% gel content under identical time/temp
Quantified Difference>10% absolute increase in gel content, enabling shorter lamination cycles.
ConditionsEVA film, 150°C lamination for 12 minutes, equal phr of coagent and peroxide

Higher gel content translates directly to extended solar panel lifespans and allows manufacturers to increase throughput by shortening lamination times.

Peroxide Curing of Fluoroelastomers (FKM) and HNBR

Directly downstream of its superior compression set data, TAIC is the mandatory coagent for peroxide-cured FKM and HNBR used in automotive O-rings, fuel hoses, and aerospace gaskets. Its thermal stability ensures these seals maintain their elastomeric memory and resist chemical attack in >200°C environments where methacrylate coagents would thermally degrade [1].

EVA Encapsulation Films for Photovoltaic Modules

Leveraging its high crosslinking efficiency and lack of outgassing, TAIC is heavily procured for manufacturing EVA solar encapsulant films. It provides the necessary >85% gel content during rapid lamination cycles, ensuring the solar modules resist damp-heat degradation and thermal creep over a 25-year lifespan [2].

Electron-Beam (E-Beam) Crosslinking of Wire and Cable Insulation

In the production of XLPE and crosslinked EPDM for high-voltage wire and cable insulation, TAIC is utilized as a radiation promoter. Its trifunctional structure highly sensitizes the polymer to electron-beam irradiation, drastically reducing the required radiation dose while simultaneously improving the flame retardancy and thermal deformation resistance of the cable jacket [1].

Physical Description

Triallyl isocyanurate is a white crystalline solid. (NTP, 1992)
PelletsLargeCrystals

XLogP3

1.3

Boiling Point

300 to 306 °F at 4 mm Hg (NTP, 1992)

Flash Point

greater than 230 °F (NTP, 1992)

Density

1.159 (NTP, 1992)

Melting Point

74 to 77 °F (NTP, 1992)
20.5 °C

UNII

P48OBJ1G11

GHS Hazard Statements

Aggregated GHS information provided by 335 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 10 of 335 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 325 of 335 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (18.77%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H373 (36.31%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

1025-15-6

Wikipedia

Triallyl isocyanurate

General Manufacturing Information

Adhesive manufacturing
Paint and coating manufacturing
Plastics product manufacturing
Rubber product manufacturing
Synthetic rubber manufacturing
Transportation equipment manufacturing
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propen-1-yl-: ACTIVE

Dates

Last modified: 08-15-2023

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